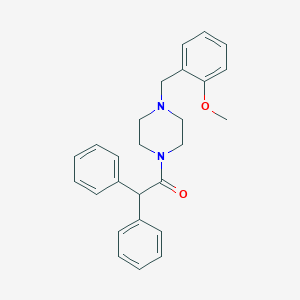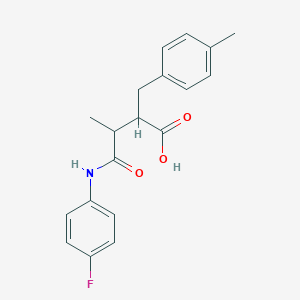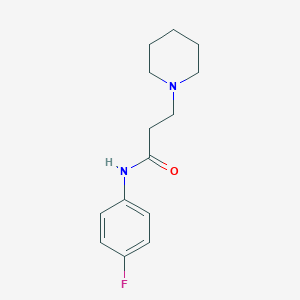![molecular formula C16H23N3O2 B249278 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEAB or 1-MEAB.
Mécanisme D'action
The exact mechanism of action of 1-MEAB is not yet fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also affect the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-MEAB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in animal models. It has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-MEAB in lab experiments is that it has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-MEAB. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine its safety and efficacy in vivo before it can be considered for clinical trials.
Conclusion:
In conclusion, 1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Méthodes De Synthèse
1-MEAB can be synthesized by reacting 2-[(2-methoxyethyl)amino]-1H-benzimidazole with 3,3-dimethylbutan-2-one. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified by recrystallization. This synthesis method has been reported in a few scientific articles.
Applications De Recherche Scientifique
1-MEAB has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
Nom du produit |
1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
1-[2-(2-methoxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)14(20)11-19-13-8-6-5-7-12(13)18-15(19)17-9-10-21-4/h5-8H,9-11H2,1-4H3,(H,17,18) |
Clé InChI |
UVXMJPRXHJANGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
SMILES canonique |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
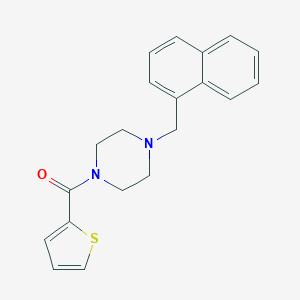
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
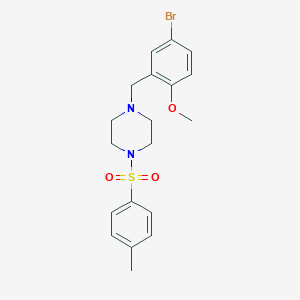
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)



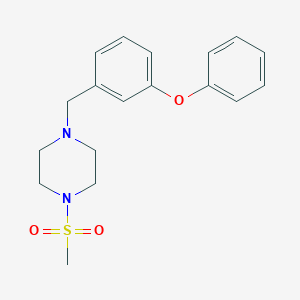

![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)
